molecular formula C6H5NO3 B12437060 3-(1,3-Oxazol-4-yl)prop-2-enoic acid

3-(1,3-Oxazol-4-yl)prop-2-enoic acid

Cat. No.: B12437060
M. Wt: 139.11 g/mol
InChI Key: QNLZFVHPBRIIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Oxazol-4-yl)prop-2-enoic acid: is an organic compound with the molecular formula C₆H₅NO₃ and a molecular weight of 139.11 g/mol . This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Oxazol-4-yl)prop-2-enoic acid typically involves the reaction of oxazole derivatives with acrylic acid or its derivatives under specific conditions. One common method involves the use of a base-catalyzed reaction where the oxazole derivative is reacted with an acrylate ester in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: 3-(1,3-Oxazol-4-yl)prop-2-enoic acid is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the interactions of oxazole derivatives with biological macromolecules such as proteins and nucleic acids. It is also employed in the development of bioactive molecules with potential therapeutic applications .

Medicine: Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 3-(1,3-Oxazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. Additionally, the presence of the acrylic acid moiety allows the compound to participate in conjugation reactions, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    3-(1,3-Oxazol-2-yl)prop-2-enoic acid: Similar structure but with the oxazole ring at a different position.

    3-(1,3-Oxazol-5-yl)prop-2-enoic acid: Another positional isomer with the oxazole ring at the 5-position.

    3-(1,2-Oxazol-4-yl)prop-2-enoic acid: Contains an isoxazole ring instead of an oxazole ring.

Uniqueness: 3-(1,3-Oxazol-4-yl)prop-2-enoic acid is unique due to its specific oxazole ring position, which influences its chemical reactivity and biological activity. The presence of the acrylic acid moiety also contributes to its distinct properties compared to other similar compounds .

Properties

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

IUPAC Name

3-(1,3-oxazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C6H5NO3/c8-6(9)2-1-5-3-10-4-7-5/h1-4H,(H,8,9)

InChI Key

QNLZFVHPBRIIKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.